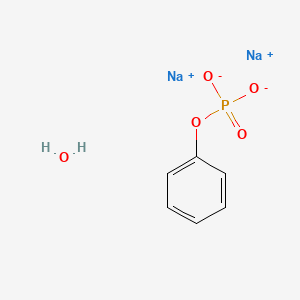

DisodiuM Phenyl Phosphate Hydrate

Übersicht

Beschreibung

Disodium phenyl phosphate hydrate is a chemical compound with the molecular formula C6H5PO4Na2·2H2O. It is also known as phenyl phosphate disodium salt dihydrate. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium phenyl phosphate hydrate can be synthesized through the neutralization of phenyl phosphoric acid with sodium hydroxide. The reaction typically involves dissolving phenyl phosphoric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium phenyl phosphate hydrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phenol and phosphoric acid.

Substitution Reactions: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.

Complexation: It can form complexes with metal ions, which is useful in various analytical applications.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions.

Substitution: Various nucleophiles under appropriate conditions.

Complexation: Metal salts in aqueous solutions.

Major Products

Hydrolysis: Phenol and phosphoric acid.

Substitution: Depending on the nucleophile, various substituted phenyl phosphates.

Complexation: Metal-phenyl phosphate complexes.

Wissenschaftliche Forschungsanwendungen

Disodium phenyl phosphate hydrate is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is used in enzyme assays, particularly for detecting phosphatase activity.

Medicine: It is used in the development of diagnostic assays and as a potential therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of disodium phenyl phosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. It acts as a substrate for phosphatase enzymes, which catalyze the hydrolysis of phosphate esters. This reaction is crucial in various biological processes, including energy metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disodium phosphate: Na2HPO4

Sodium phenyl phosphate: C6H5PO4Na

Sodium phosphate dibasic: Na2HPO4·7H2O

Uniqueness

Disodium phenyl phosphate hydrate is unique due to its phenyl group, which imparts distinct chemical properties compared to other sodium phosphates. This makes it particularly useful in specific analytical and biochemical applications where the phenyl group plays a crucial role.

Biologische Aktivität

Disodium phenyl phosphate hydrate (also known as sodium phenyl phosphate dibasic dihydrate) is a chemical compound with significant applications in biochemistry and molecular biology. This article explores its biological activity, including enzymatic interactions, applications in diagnostic assays, and relevant case studies.

- Molecular Formula : C₆H₅Na₂O₄P·2H₂O

- Molecular Weight : 254.09 g/mol

- CAS Number : 66778-08-3

- Appearance : White crystalline powder

- Solubility : Soluble in water

Biological Applications

This compound is primarily used as a substrate in enzymatic assays, particularly for phosphatase activity detection. Its role as a phosphatase substrate allows researchers to measure enzyme activity in various biological samples.

Key Applications:

- Detection of Alkaline Phosphatase Activity :

- MRI Contrast Agent :

- Scintillating Cocktail Mixtures :

Enzymatic Interactions

This compound interacts primarily with phosphatases, enzymes that catalyze the removal of phosphate groups from various substrates. The following table summarizes key findings related to its enzymatic activity:

Study on Alkaline Phosphatase Detection

In a recent study, this compound was employed to detect alkaline phosphatase activity in milk products. The results indicated high sensitivity and specificity, making it an excellent candidate for food safety applications.

MRI Contrast Agent Study

Another significant study utilized this compound as a chemical exchange saturation transfer (CEST) MRI contrast agent to visualize acid phosphatase activity. The findings suggested that this compound could enhance the imaging of enzymatic processes within biological systems.

Eigenschaften

IUPAC Name |

disodium;phenyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXRAGHWHMEVOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.